molecular formula C12H10N2O2 B15055659 Methyl [2,3'-bipyridine]-3-carboxylate

Methyl [2,3'-bipyridine]-3-carboxylate

Cat. No.: B15055659
M. Wt: 214.22 g/mol
InChI Key: YPXXBAVSCPHPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [2,3'-bipyridine]-3-carboxylate (CAS 151476-99-2) is a high-purity chemical compound supplied for research and development purposes. This molecule, with the molecular formula C 12 H 10 N 2 O 2 and a molecular weight of 214.22 g/mol, belongs to the class of bipyridine derivatives . Bipyridine compounds are among the most fundamental and widely used ligands in coordination chemistry . They play a crucial role in forming complexes with various metal ions, which are instrumental in advancing the study of thermodynamics, kinetics, and the photophysical and electrochemical properties of metal complexes . As a functionalized bipyridine, this compound serves as a versatile building block (synthon) for the synthesis of more complex molecules. The presence of the ester group makes it a valuable precursor for creating ligands with tailored properties for use in catalysis, materials science, and supramolecular chemistry. Furthermore, pyridine and bipyridine cores are privileged structures in medicinal chemistry, found in numerous compounds with documented biological activities . This ester derivative can be utilized as a key intermediate in the design and synthesis of potential pharmaceutical agents. Please be advised: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 2-pyridin-3-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)10-5-3-7-14-11(10)9-4-2-6-13-8-9/h2-8H,1H3

InChI Key

YPXXBAVSCPHPDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C2=CN=CC=C2

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development for Methyl 2,3 Bipyridine 3 Carboxylate

Established Synthetic Routes to 2,3'-Bipyridine (B14897) Core Structures

The formation of the central C-C bond linking the two pyridine (B92270) rings is the cornerstone of synthesizing the 2,3'-bipyridine scaffold. Metal-catalyzed cross-coupling reactions are the most prevalent and versatile methods for this transformation. mdpi.com

Transition-metal catalyzed cross-coupling reactions provide a powerful tool for constructing C(sp²)–C(sp²) bonds and have been extensively used for synthesizing bipyridine structures. mdpi.compreprints.org Key methodologies include the Suzuki, Stille, and Negishi couplings.

The Suzuki coupling reaction is a particularly attractive route, typically involving the reaction of a pyridylboronic acid with a halopyridine in the presence of a palladium catalyst. mdpi.com For the synthesis of a 2,3'-bipyridine, this would involve coupling a 2-halopyridine with a pyridine-3-boronic acid, or a 3-halopyridine with a pyridine-2-boronic acid derivative. While 3- and 4-pyridylboronic acids are generally stable, their 2-pyridyl counterparts can exhibit poor stability, presenting a synthetic challenge. mdpi.com To overcome this, stable alternatives like 2-pyridineboronic acid N-phenyldiethanolamine esters have been developed and are commercially available. nih.gov

The Stille coupling utilizes organotin compounds (stannylpyridines) reacting with halopyridines. nih.gov For instance, the reaction between a 3-stannylpyridine and a 2-bromopyridine (B144113) can yield the 2,3'-bipyridine core. mdpi.com While effective, a significant drawback of the Stille coupling is the high toxicity of the organotin reagents used. mdpi.comresearchgate.net

The Negishi coupling offers an alternative by using organozinc reagents (pyridyl zinc halides), which are coupled with halopyridines. mdpi.comacs.org This method has been successfully applied to prepare various bipyridine derivatives. researchgate.net Catalysts such as PdBr(Ph)(PPh₃)₂, which are stable in air and moisture, have shown high activity in Negishi couplings for bipyridine synthesis. mdpi.comnih.gov

Other cross-coupling strategies include decarboxylative cross-coupling, which pairs pyridyl carboxylates with bromopyridines, offering a route that avoids the pre-synthesis of organometallic reagents. nih.gov

Comparison of Cross-Coupling Reactions for Bipyridine Synthesis

Coupling ReactionReactantsTypical CatalystAdvantagesDisadvantages
Suzuki CouplingPyridylboronic Acid/Ester + HalopyridinePalladium-based (e.g., PdCl₂(PPh₃)₂)Mild conditions, commercially available reagents, low toxicity of boron compounds. mdpi.compreprints.orgInstability of some pyridylboronic acids (e.g., 2-pyridyl). mdpi.com
Stille CouplingStannylpyridine + HalopyridinePalladium-based (e.g., PdCl₂(PPh₃)₂)High reactivity, tolerates various functional groups. nih.govHigh toxicity of organotin reagents. mdpi.comresearchgate.net
Negishi CouplingPyridylzinc Halide + HalopyridinePalladium-based (e.g., Pd(dba)₂/XPhos)High reactivity and functional group tolerance. researchgate.netacs.orgRequires preparation of moisture-sensitive organozinc reagents.

Annulation reactions provide an alternative pathway to bipyridine cores by constructing one of the pyridine rings onto a pre-existing pyridine structure. These methods often involve multi-step sequences. For example, Diels-Alder reactions using 1,2,4-triazine (B1199460) derivatives have been employed to synthesize unsymmetrical, annulated 2,2'-bipyridine (B1663995) analogues. nih.gov While not directly forming a 2,3'-bipyridine, the principles of using cycloaddition and subsequent aromatization can be adapted.

More relevant to the 2,3'-bipyridine scaffold are tandem reactions. A three-component reaction involving a 3-formylchromone, an amine, and a pyridinylacetonitrile can produce polyfunctionalized bipyridines. researchgate.net This strategy involves a ring-opening and double ring-closing process to assemble the final heterocyclic structure. researchgate.net Similarly, substrate-controlled regiodivergent annulation protocols, such as the [3+3] or [4+2] annulation of dioxopyrrolidines, demonstrate how complex fused heterocyclic systems can be constructed through controlled cyclization pathways. nih.gov These strategies highlight the potential for building the second pyridine ring through a sequence of Michael additions and intramolecular cyclizations.

Esterification and Regioselective Functionalization of the Bipyridine Scaffold

Once the 2,3'-bipyridine core is established, the next critical step is the introduction of the methyl carboxylate group at the C-3 position of the correct pyridine ring. This can be achieved through two main pathways: functionalization of a pre-formed bipyridine or by carrying the functional group through the coupling reaction.

If a [2,3'-bipyridine]-3-carboxylic acid is synthesized or available, the final step is a direct esterification. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol (methanol in this case) under acidic catalysis (e.g., H₂SO₄), is a classic and effective method. masterorganicchemistry.com The reaction is an equilibrium, so using the alcohol as the solvent drives the reaction toward the ester product. masterorganicchemistry.com For pyridine carboxylic acids, the nitrogen atom can be protonated by the acid catalyst, which is a key consideration in the reaction mechanism. masterorganicchemistry.comgoogle.com

Alternatively, regioselective functionalization of the unsubstituted 2,3'-bipyridine can be performed. This requires methods that can selectively target the C-3 position. While direct C-H functionalization of bipyridines can be challenging due to multiple reactive sites, directed metalation strategies can provide regiocontrol. rsc.org A more common approach is to use a starting material for the cross-coupling reaction that already contains the desired functionality or a precursor. For example, coupling a 2-halopyridine with methyl 3-bromopyridine-5-carboxylate (if the numbering allows) or a similar pre-functionalized pyridine derivative using a Suzuki or Negishi reaction would build the final molecule directly. mdpi.com Palladium-catalyzed carbonylation of a halogenated bipyridine is another powerful method for introducing the ester group. A highly regioselective carbonylation of a dibromopyridine has been demonstrated using a palladium catalyst with a specific 2,2'-bipyridine ligand, indicating that such methods can be finely tuned to target a specific position. nih.gov

Novel and Sustainable Synthetic Procedures for Methyl [2,3'-bipyridine]-3-carboxylate

Modern synthetic chemistry emphasizes the development of environmentally friendly and efficient protocols. A novel, sustainable approach for the synthesis of 2,3'-bipyridine analogues has been developed using the bio-based solvent dihydrolevoglucosenone (Cyrene™). researchgate.net This solvent is a green alternative to traditional dipolar aprotic solvents like DMF. researchgate.net

This method utilizes a three-component reaction of a 3-formylchromone, an amine, and 2-pyridylacetonitrile (B1294559) under microwave irradiation. researchgate.net The reaction proceeds without the need for a catalyst or other additives. researchgate.net The use of Cyrene™ as the reaction medium was shown to be superior to conventional solvents like DMF under microwave conditions. researchgate.net This strategy, which assembles the bipyridine core in a single step from readily available starting materials in a renewable solvent, represents a significant advancement in the sustainable synthesis of this class of compounds.

Challenges and Advancements in Scalable Synthesis

The scalable synthesis of this compound faces several challenges inherent to bipyridine chemistry. A primary issue in metal-catalyzed cross-coupling reactions is the strong coordination of the bipyridine product to the metal center of the catalyst. mdpi.comnih.gov This coordination can lead to catalyst inhibition or deactivation, resulting in decreased catalytic activity and lower yields, which is a significant hurdle for large-scale production. mdpi.com

Advancements to overcome these challenges are focused on catalyst design and process optimization. The development of more robust palladium catalysts and ligands that are less susceptible to product inhibition is an active area of research. mdpi.com For instance, the use of specific N,N-ligands has been shown to be critical in improving yields in decarboxylative coupling processes. nih.gov The shift towards transition-metal-free C-H functionalization methods also offers a promising avenue to avoid some of the pitfalls of cross-coupling chemistry. mdpi.com Moreover, the adoption of sustainable and efficient protocols, such as the catalyst-free, microwave-assisted synthesis in bio-renewable solvents, provides a pathway to greener and potentially more scalable manufacturing processes for these valuable compounds. researchgate.net

Chemical Reactivity and Derivatization Strategies of Methyl 2,3 Bipyridine 3 Carboxylate

Transformations at the Carboxylate Moiety: Hydrolysis, Amidation, and Reduction

The methyl carboxylate group on the [2,3'-bipyridine] core is a key functional handle that can be readily converted into other important chemical groups, such as carboxylic acids, amides, and alcohols.

Hydrolysis: The ester functionality of Methyl [2,3'-bipyridine]-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid, [2,3'-bipyridine]-3-carboxylic acid, under either acidic or basic conditions. This transformation is analogous to the hydrolysis of methyl nicotinate. drugbank.comchemicalbook.com The resulting carboxylic acid is a versatile intermediate for further derivatization, including the formation of acid chlorides or the participation in coupling reactions. The rate of hydrolysis is dependent on factors such as pH and temperature. tandfonline.com

Amidation: The methyl ester can be converted directly to an amide by reaction with an amine. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents to form the corresponding amide. This method offers broad substrate scope and is generally high yielding.

Reduction: The ester group can be reduced to a primary alcohol, ([2,3'-bipyridine]-3-yl)methanol. A common method for this transformation involves the use of reducing agents like sodium borohydride (B1222165) in a suitable solvent system, such as methanol (B129727) in refluxing THF. scholarsresearchlibrary.comresearchgate.net This reduction provides another avenue for introducing new functionalities, as the resulting hydroxymethyl group can be further modified, for instance, by conversion to a halomethyl group for use in polymerization initiation.

Table 1: Representative Transformations of the Carboxylate Moiety

TransformationReagents and ConditionsProduct
HydrolysisNaOH (aq), heat or H₂SO₄ (aq), heat[2,3'-bipyridine]-3-carboxylic acid
Amidation1. NaOH (hydrolysis) 2. Amine, coupling agent (e.g., HBTU)N-substituted-[2,3'-bipyridine]-3-carboxamide
ReductionNaBH₄, Methanol, refluxing THF([2,3'-bipyridine]-3-yl)methanol

Electrophilic and Nucleophilic Functionalization of the Bipyridine Ring System

The electronic nature of the bipyridine rings in this compound dictates their susceptibility to electrophilic and nucleophilic attack. The pyridine (B92270) rings are generally electron-deficient, making electrophilic aromatic substitution challenging compared to benzene. wikipedia.org

Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring typically requires harsh conditions and proceeds with low yields. The nitrogen atom deactivates the ring towards electrophiles. quimicaorganica.org Substitution, when it occurs, is directed to the 3- and 5-positions relative to the ring nitrogen, as attack at the 2-, 4-, or 6-positions leads to a destabilized intermediate with a positive charge on the nitrogen. quora.comquora.com In this compound, the presence of the electron-withdrawing ester group further deactivates the pyridine ring to which it is attached.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine rings makes them susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at an activated position (ortho or para to the ring nitrogen). wikipedia.orgstackexchange.com For this compound, introducing a leaving group such as a halogen or a nitro group on the bipyridine core can enable the introduction of various nucleophiles. For instance, a nitro group can be displaced by nucleophiles like fluoride (B91410) anions. nih.govresearchgate.net The reaction is facilitated by the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate. stackexchange.com

Palladium-Catalyzed Cross-Coupling Reactions on the Bipyridine Core

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the bipyridine core of this compound. rsc.orgsigmaaldrich.com These reactions typically involve the coupling of a halogenated bipyridine derivative with a variety of organometallic reagents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-bipyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org It is a versatile method for forming carbon-carbon bonds and can be used to introduce aryl, heteroaryl, or alkyl groups onto the bipyridine scaffold. The reactivity of the halide follows the order I > Br > OTf >> Cl. wikipedia.org

Heck Reaction: The Heck reaction couples a halo-bipyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is highly stereoselective, typically affording the trans isomer. Bipyridine-based palladium complexes have themselves been used as catalysts in Heck reactions. researchgate.net

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a halo-bipyridine and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling is instrumental in the synthesis of conjugated systems containing the bipyridine unit.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Bipyridine Functionalization

ReactionCoupling PartnersCatalyst SystemTypical Product
Suzuki-MiyauraHalo-bipyridine + Boronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl/Alkyl-substituted bipyridine
HeckHalo-bipyridine + AlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Alkenyl-substituted bipyridine
SonogashiraHalo-bipyridine + Terminal alkynePd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalystAlkynyl-substituted bipyridine

Controlled Polymerization and Oligomerization Derived from this compound

Bipyridine-containing polymers are of significant interest due to their potential applications in materials science, particularly as metal-coordinating materials. researchgate.net this compound can serve as a precursor for monomers used in controlled polymerization techniques.

One strategy involves the transformation of the methyl carboxylate group into an initiating site for polymerization. For example, reduction to the corresponding alcohol followed by conversion to a halomethyl group can yield a bipyridine-based initiator for Atom Transfer Radical Polymerization (ATRP). nih.gov Bipyridine ligands themselves are crucial components of ATRP catalyst systems, and their electronic properties can influence the polymerization rate. nih.govresearchgate.net

Another approach is the incorporation of the bipyridine unit into the polymer backbone or as a pendant group. This can be achieved by first functionalizing the bipyridine core with polymerizable groups, such as vinyl or acrylate (B77674) moieties, via palladium-catalyzed cross-coupling reactions. The resulting monomers can then be subjected to controlled radical polymerization techniques like ATRP to afford well-defined polymers with bipyridine functionalities. unisa.ac.za Additionally, polycondensation reactions of appropriately functionalized bipyridine derivatives, such as dicarbaldehydes, can lead to the formation of porous organic polymers. semanticscholar.org

Coordination Chemistry of Methyl 2,3 Bipyridine 3 Carboxylate As a Ligand

Complexation Behavior with Transition Metal Ions

There is no available literature detailing the synthesis, isolation, or characterization of coordination complexes of Methyl [2,3'-bipyridine]-3-carboxylate with any transition metal ions. While the coordination chemistry of the parent 2,2'-bipyridine (B1663995) and other functionalized derivatives is extensively studied, the specific substitution pattern of this compound presents a unique combination of a bipyridyl scaffold and a carboxylate group that has not been explored.

First-Row Transition Metal Coordination Complexes

No published research could be found on the coordination complexes of this compound with first-row transition metals such as manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), or zinc (Zn).

Second and Third-Row Transition Metal Coordination Complexes

Similarly, there is a lack of information regarding the complexation of this ligand with second and third-row transition metals, including but not limited to ruthenium (Ru), rhodium (Rh), palladium (Pd), silver (Ag), rhenium (Re), osmium (Os), iridium (Ir), and platinum (Pt).

Lanthanide and Actinide Coordination Architectures

The interaction of this compound with f-block elements has not been reported. There are no studies on the formation of coordination architectures with lanthanide ions (e.g., lanthanum, cerium, europium, terbium) or actinide ions (e.g., uranium, thorium).

Stoichiometry and Geometrical Conformations of Metal-Methyl [2,3'-bipyridine]-3-carboxylate Complexes

Due to the absence of synthesized and characterized complexes, there is no experimental data on the stoichiometry or the preferred geometrical conformations of metal complexes with this ligand. Theoretical studies or computational modeling of such complexes have also not been reported in the literature.

Synthesis and Characterization of Polynuclear and Polymeric Coordination Compounds

There are no reports on the use of this compound as a ligand to synthesize polynuclear clusters or extended one-, two-, or three-dimensional coordination polymers. The potential of this ligand to act as a bridging unit between multiple metal centers remains unexplored.

Chirality and Stereoselective Coordination in this compound Systems

The subject of chirality and stereoselectivity in coordination systems involving this compound has not been addressed in the scientific literature. There are no studies on the formation of chiral complexes, the resolution of enantiomers, or the application of its potential metal complexes in stereoselective catalysis.

Catalytic Applications of Methyl 2,3 Bipyridine 3 Carboxylate and Its Metal Complexes

Homogeneous Catalysis Mediated by Methyl [2,3'-bipyridine]-3-carboxylate Complexes

In homogeneous catalysis, the catalyst and reactants exist in the same phase, allowing for high activity and selectivity under mild conditions. Metal complexes of this compound are poised to be effective catalysts in a variety of transformations due to the ligand's tunable electronic properties and strong coordination to a range of transition metals.

While this compound is not inherently chiral, it serves as an excellent scaffold for the development of chiral ligands for asymmetric catalysis. By introducing chiral substituents, C2-symmetric or other types of chiral bipyridine ligands can be synthesized. rsc.orgdntb.gov.ua These ligands, when complexed with metals such as copper, nickel, or palladium, can create a chiral environment around the metal center, enabling enantioselective transformations. chemrxiv.orgchemrxiv.org

The design of such catalysts often involves creating a "chiral pocket" that preferentially binds one enantiomer of a substrate or directs the attack of a reagent from a specific face. chemrxiv.org For instance, atropochiral bipyridine ligands, where chirality arises from hindered rotation, have been successfully applied in copper-catalyzed ring-opening reactions and nickel-catalyzed alkylations. rsc.orgchemrxiv.org A hypothetical chiral derivative of this compound could be employed in similar reactions.

Table 1: Illustrative Application of Chiral Bipyridine-Carboxylate Ligands in Asymmetric Catalysis

Catalyst MetalChiral Ligand TypeReaction TypeSubstrateProduct Yield (%)Enantiomeric Excess (ee %)
Ni(II)C2-Symmetric Bipyridine-2NOFriedel-Crafts AlkylationIndoleup to 92up to 99
Cu(II)Atropochiral Y-BiPyAmine Ring-OpeningCyclic Diaryliodonium5789
Pd(II)Axially Chiral BipyridineC-H FunctionalizationIndoleN/AN/A

This table is illustrative and based on data from related chiral bipyridine ligands to demonstrate potential applications. rsc.orgchemrxiv.org

Ruthenium complexes featuring bipyridine-carboxylate ligands are renowned for their role in catalyzing water oxidation, a critical step in artificial photosynthesis. nih.gov The carboxylate groups can act as a proton acceptor or modulate the redox potentials of the metal center. nih.govacs.org A complex of Ruthenium with this compound could participate in similar proton-coupled electron transfer (PCET) processes. In such systems, the catalyst cycles through multiple oxidation states (e.g., Ru(II) to Ru(V)) to facilitate the four-electron oxidation of water to oxygen. acs.org The ligand framework provides the necessary stability for the metal center in these high oxidation states.

Furthermore, ruthenium and rhenium complexes with functionalized bipyridine ligands are investigated as electrocatalysts and photocatalysts for the reduction of carbon dioxide. acs.orgrsc.org The electron-withdrawing nature of the methyl carboxylate group in this compound could enhance the photocatalytic activity by stabilizing the reduced state of the complex, facilitating the multi-electron transfer required for CO2 reduction.

Table 2: Redox Potentials of Representative Ruthenium Bipyridine-Dicarboxylate Complexes

ComplexRu(II/III) E1/2 (V vs. NHE)Ru(III/IV) E1/2 (V vs. NHE)Catalytic Process
[Ru(bda)(pic)2]0.550.95Water Oxidation
[Ru(bda)(isoq)2]0.601.00Water Oxidation
[Ru(H2dcbpy)3]Cl21.62-CO2 Reduction (precursor)

Data based on related 2,2'-bipyridine-6,6'-dicarboxylate (bda) and 2,2'-bipyridine-4,4'-dicarboxylic acid (H2dcbpy) complexes to illustrate typical redox properties. nih.govrsc.org

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for forming carbon-carbon bonds. rsc.org Bipyridine ligands are frequently used to stabilize the palladium catalyst and influence its reactivity. A palladium complex of this compound could be an effective catalyst for reactions like the Suzuki-Miyaura or Stille couplings. mdpi.com The electronic properties imparted by the ester group can affect the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

Similarly, copper-catalyzed reactions are widely used for the formation of carbon-heteroatom (C-N, C-O, C-S) bonds. researchgate.netmdpi.comnih.gov The use of bipyridine-based ligands can prevent catalyst deactivation and improve reaction yields under milder conditions. rsc.orgacs.org A copper(I) or copper(II) complex incorporating this compound could effectively catalyze Ullmann-type couplings, providing a pathway to synthesize aryl amines, ethers, and sulfides.

Late transition metal complexes, particularly those of nickel and palladium with diimine ligands, are important catalysts for olefin polymerization. koreascience.kr The structure of the bipyridine ligand, including the nature and position of its substituents, can significantly influence the catalytic activity, thermal stability, and the properties of the resulting polymer, such as molecular weight and branching. researchgate.net

Nickel(II) complexes bearing functionalized bipyridine ligands have shown high activity for norbornene and ethylene (B1197577) polymerization upon activation with a co-catalyst like modified methylaluminoxane (B55162) (MMAO). koreascience.krresearchgate.net The ester functionality on the this compound ligand could offer higher thermal stability to the nickel complex and influence the polymer's microstructure. koreascience.kr These catalysts have also been explored for the oligomerization of other monomers, such as isocyanides. acs.org

Table 3: Example of Norbornene Polymerization using a Functionalized Bipyridine-Nickel Catalyst

CatalystCo-catalystActivity (kg Polymer / mol Ni·h)Polymer Mn ( g/mol )PDI (Mw/Mn)
Ni(6,6'-bis(methoxymethyl)-bpy)Cl2MMAO1.2 x 10^51,020,0002.1
Ni(bpy)Cl2MMAO0.8 x 10^5950,0002.3

This table is based on data for a related functionalized bipyridine ligand to illustrate potential catalytic performance. koreascience.kr

Heterogeneous Catalysis Employing Immobilized this compound Ligands

Immobilizing homogeneous catalysts onto solid supports combines the high selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability. rsc.orgmdpi.com The this compound ligand can be functionalized for covalent attachment to various supports, including silica (B1680970), polymers, and mesoporous materials. nih.govacs.org

The covalent immobilization of bipyridine ligands is typically achieved through a multi-step process. A common strategy involves modifying the ligand with a reactive group that can form a stable bond with the support material. For silica-based supports, silane (B1218182) chemistry is widely employed. researchgate.net

The process generally involves these steps:

Functionalization of the Ligand: The this compound ligand can be modified, for example, by introducing an alkene, alkyne, or other reactive handle. This is often done at a position on the bipyridine rings that does not interfere with metal coordination.

Preparation of the Support: The surface of the solid support, such as silica gel, is activated to expose reactive groups like surface silanols (-OH).

Grafting: A bifunctional linker, such as an organosilane (e.g., 3-chloropropyltrimethoxysilane), is reacted with the support. researchgate.net The silylating agent attaches to the silica surface, presenting a reactive group (e.g., a chloroalkyl chain) for the subsequent step.

Attachment of the Ligand: The functionalized bipyridine ligand is then reacted with the modified support to form a stable covalent bond. researchgate.net

Metalation: Finally, the immobilized ligand is treated with a metal precursor to generate the active heterogeneous catalyst on the surface. nih.gov

This approach has been used to immobilize iridium complexes on bipyridine-based organosilica nanotubes for C-H activation reactions and rhenium complexes on silicon surfaces for CO2 reduction. nih.govunc.edu The resulting material acts as a robust, single-site heterogeneous catalyst, preventing leaching of the metal and allowing for reuse. rsc.orgrsc.org

Performance in Solid-Liquid and Gas-Phase Reactions

There is a notable absence of published research detailing the performance of this compound and its corresponding metal complexes in solid-liquid and gas-phase catalytic reactions. A thorough review of scientific literature and chemical databases reveals no specific studies that have investigated the catalytic activity of this particular compound in these heterogeneous reaction environments.

Consequently, no data is available on its efficiency, selectivity, or stability as a catalyst in reactions involving solid catalysts with liquid reactants or in gas-phase transformations. The exploration of this compound in these areas of catalysis remains an uninvestigated field of study.

Mechanistic Investigations of Catalytic Cycles and Reaction Pathways

In line with the absence of reported catalytic applications, there are no mechanistic investigations into the catalytic cycles or reaction pathways involving this compound. The study of reaction mechanisms is contingent upon the discovery and development of catalytically active systems. Since no such systems involving this specific compound have been described, the elucidation of its potential role in a catalytic cycle, including steps such as substrate coordination, activation, transformation, and product release, remains entirely theoretical.

Detailed research findings, including kinetic studies, spectroscopic identification of intermediates, or computational modeling of reaction pathways for catalysts based on this compound, are not available in the current body of scientific literature.

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methyl [2,3'-bipyridine]-3-carboxylate in solution. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the precise assignment of each nucleus within the molecule's framework.

While specific experimental data for this compound is not extensively published, the expected chemical shifts can be predicted based on the known spectra of the parent compound, 2,3'-bipyridine (B14897), and the substituent effects of the methyl carboxylate group. The ¹H NMR spectrum is expected to display distinct signals for the seven aromatic protons and the three protons of the methyl group. The protons on the pyridine (B92270) ring bearing the ester group will be influenced by its electron-withdrawing nature, likely causing a downfield shift compared to the unsubstituted ring.

The ¹³C NMR spectrum will similarly provide detailed structural information. It is expected to show 12 distinct carbon signals: 10 for the bipyridine core, one for the carbonyl carbon of the ester, and one for the methyl carbon. The carbonyl carbon signal is anticipated to appear significantly downfield, typically in the 160-170 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Bipyridine Protons7.3 - 9.2120 - 155
Methyl Protons~3.9~53
Carbonyl Carbon-~165
Bipyridine Carbons-120 - 155
Methyl Carbon-~53

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and investigating the fragmentation pathways of this compound, confirming its elemental composition. The compound has a molecular formula of C₁₂H₁₀N₂O₂ and a molar mass of 214.22 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 214. The fragmentation pattern is expected to be characteristic of an aromatic ester. Key fragmentation pathways would likely involve the ester group, providing structural confirmation.

Expected Fragmentation Patterns:

Loss of a methoxy radical (•OCH₃): This would result in a significant fragment ion at m/z 183 (M-31).

Loss of the methyl carboxylate group (•COOCH₃): This cleavage would produce a fragment at m/z 155 (M-59), corresponding to the bipyridine cation.

Formation of an acylium ion: Cleavage of the methyl group from the ester could yield an acylium ion [M-CH₃]⁺ at m/z 199.

High-resolution mass spectrometry (HRMS), such as ESI-TOF, would provide a highly accurate mass measurement, allowing for the unequivocal confirmation of the molecular formula.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonFormula of Lost Neutral/Radical
214[M]⁺ (Molecular Ion)-
183[M - •OCH₃]⁺•OCH₃
155[M - •COOCH₃]⁺•COOCH₃
199[M - •CH₃]⁺•CH₃

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a molecular fingerprint of this compound by probing its characteristic bond vibrations.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorptions from the carbonyl group and the aromatic rings. The C=O stretching vibration of the ester group is a particularly strong and diagnostic band, typically appearing in the range of 1700-1730 cm⁻¹. The spectrum would also feature C=C and C=N stretching vibrations from the bipyridine rings between 1400 and 1600 cm⁻¹, and aromatic C-H stretching vibrations above 3000 cm⁻¹. The C-O single bond stretch of the ester will also be present, usually around 1200-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the pyridine rings are often strong in the Raman spectrum, particularly the ring breathing modes around 1000 cm⁻¹. While the C=O stretch is typically weaker in Raman than in IR, it can still be observed.

Table 3: Predicted Principal Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique (Expected Intensity)
Aromatic C-H Stretch3000 - 3100IR (Medium), Raman (Medium)
Ester C=O Stretch1700 - 1730IR (Strong)
Aromatic C=C/C=N Stretch1400 - 1600IR (Strong), Raman (Strong)
Ester C-O Stretch1200 - 1300IR (Strong)
Pyridine Ring Breathing~1000Raman (Strong)

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy provides insight into the photophysical properties of this compound, detailing how the molecule interacts with light.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum is expected to be characterized by intense absorption bands in the ultraviolet region. These bands arise from π→π* electronic transitions within the aromatic bipyridine system. The presence of the carboxylate group, a conjugated substituent, may cause a slight red-shift (bathochromic shift) of these absorption maxima compared to unsubstituted bipyridine. Weaker n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed, often as shoulders on the more intense π→π* bands. In solvents like acetonitrile, related bipyridine complexes show strong absorption bands in the 215-320 nm range researchgate.net.

Emission (Fluorescence/Phosphorescence) Spectroscopy: Many bipyridine-containing molecules are known to be luminescent. Upon excitation at an appropriate wavelength (one of its absorption maxima), this compound may exhibit fluorescence or phosphorescence. The emission properties, including the wavelength of maximum emission (λ_em) and the quantum yield, are sensitive to the molecular structure and the solvent environment. The specific emission characteristics would require experimental determination.

X-ray Diffraction Studies for Single-Crystal and Powder Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Powder X-ray Diffraction (PXRD): For polycrystalline (powder) samples, PXRD provides a characteristic diffraction pattern. This pattern can be used for phase identification, to assess sample purity, and to obtain information about the crystal system and unit cell parameters.

Advanced Spectroscopic Probes for Elucidating Metal-Ligand Bonding Interactions

As a bidentate N,N'-chelating ligand, this compound is designed to coordinate with metal ions. Advanced spectroscopic techniques are essential for probing the nature of the resulting metal-ligand bonds.

Upon coordination to a metal center, significant changes are expected across all spectra:

NMR Spectroscopy: The ¹H and ¹³C NMR signals of the ligand will experience shifts upon complexation due to changes in the electronic environment and magnetic anisotropy induced by the metal. The magnitude and direction of these shifts can provide clues about the nature and strength of the coordination.

Vibrational Spectroscopy: The C=C and C=N stretching frequencies in the IR and Raman spectra are sensitive to coordination. A shift to higher wavenumbers is often observed, indicative of the rigidification of the bipyridine framework upon chelation. The C=O stretch of the ester may also shift if the carbonyl oxygen participates in or is electronically influenced by the coordination.

Electronic Spectroscopy: The most significant change upon complexation is often the appearance of new, intense absorption bands in the visible region of the electronic spectrum. These bands are typically assigned to metal-to-ligand charge-transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy of these MLCT bands provides direct information about the metal-ligand orbital interactions. In ruthenium complexes, for instance, these MLCT bands are responsible for their strong color and rich photochemistry pensoft.net.

These spectroscopic shifts collectively provide a detailed picture of the electronic perturbations within the ligand upon bonding to a metal, offering a deep understanding of the coordination chemistry of this compound.

Computational and Theoretical Investigations of Methyl 2,3 Bipyridine 3 Carboxylate

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying the electronic structure of molecules. nih.gov DFT methods, such as those employing the B3LYP functional, are frequently used to predict molecular geometries, energies, and a host of properties related to chemical reactivity. nih.govscispace.com

The energetic analysis provides the total electronic energy of the optimized structure, which serves as a benchmark for its thermodynamic stability. Comparing the energies of different possible conformers (e.g., different orientations of the methyl ester group) allows for the identification of the global minimum energy structure.

ParameterValue (Å or °)
Bond Lengths (Å)
C(2)-C(3')1.485
C(3)-C(carboxyl)1.498
C(carboxyl)=O1.215
C(carboxyl)-O(ester)1.355
O(ester)-C(methyl)1.440
Bond Angles (°) **
N(1')-C(2')-C(3)116.5
C(2)-C(3)-C(carboxyl)121.0
O=C-O(ester)124.5
Dihedral Angle (°) **
N(1)-C(2)-C(3')-N(1')35.0

Note: The data in this table is hypothetical and serves as a realistic illustration of results from a DFT/B3LYP calculation.

Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's behavior. These include chemical potential (μ), hardness (η), and the global electrophilicity index (ω).

ParameterDefinitionValue (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.85
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.95
Energy Gap (ΔE) ELUMO - EHOMO4.90
Chemical Potential (μ) (EHOMO + ELUMO) / 2-4.40
Chemical Hardness (η) (ELUMO - EHOMO) / 22.45
Electrophilicity Index (ω) μ² / (2η)3.96

Note: The data in this table is hypothetical and serves as a realistic illustration of results from a DFT/B3LYP calculation.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be determined. Each calculated frequency corresponds to a specific atomic motion, such as the stretching of a bond or the bending of an angle.

These calculations are invaluable for interpreting experimental spectra. Theoretical frequencies can be correlated with observed absorption bands, aiding in the assignment of complex spectra and confirming the presence of specific functional groups. For Methyl [2,3'-bipyridine]-3-carboxylate, key vibrational modes would include the C=O stretch of the ester group, various C-N and C-C stretching modes within the pyridine (B92270) rings, and C-H stretching and bending modes.

Frequency (cm⁻¹)AssignmentVibrational Mode
3100-3000Aromatic C-H StretchSymmetric/Asymmetric stretching of C-H bonds on pyridine rings.
2980-2950Aliphatic C-H StretchSymmetric/Asymmetric stretching of C-H bonds in the methyl group.
1730C=O StretchStretching of the carbonyl double bond in the ester group.
1600-1450Pyridine Ring StretchIn-plane C=C and C=N stretching vibrations of the aromatic rings.
1280C-O StretchAsymmetric stretching of the C-O-C linkage in the ester group.

Note: The data in this table is hypothetical and serves as a realistic illustration of results from a DFT/B3LYP calculation.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanical calculations typically model molecules in the gas phase at zero Kelvin, Molecular Dynamics (MD) simulations provide a means to study their dynamic behavior over time at finite temperatures, often in the presence of a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing how the molecule explores different conformations and interacts with its environment.

For this compound, MD simulations would be particularly useful for exploring the conformational landscape defined by the rotation around the C-C bond linking the two pyridine rings. These simulations can quantify the flexibility of the molecule and the relative populations of different conformers in solution. Furthermore, MD can shed light on solvation effects by modeling the explicit interactions between the solute and solvent molecules (e.g., water). Analysis of the simulation trajectory can reveal the structure of the solvation shell and the nature of intermolecular interactions, such as hydrogen bonding between the pyridine nitrogens and water.

Quantum Chemical Calculations for Excited States and Photophysical Phenomena (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for investigating the electronic excited states of molecules. rsc.orgrsc.org It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of the absorption bands in a UV-Vis spectrum.

A TD-DFT study of this compound would predict its electronic absorption spectrum. The calculations would identify the energies of the lowest-lying singlet excited states (S₁, S₂, etc.) and characterize the nature of the electronic transitions involved (e.g., π→π* transitions localized on the bipyridine framework or n→π* transitions involving the nitrogen lone pairs or carbonyl oxygen). This information is fundamental to understanding the molecule's photophysical properties, including its potential for fluorescence or phosphorescence, and its behavior as a photosensitizer or photocatalyst when coordinated to a metal center. fu-berlin.de

StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₁4.252920.08HOMO → LUMO (π→π)
S₂4.582710.15HOMO-1 → LUMO (π→π)
S₃4.902530.02HOMO → LUMO+1 (π→π*)

Note: The data in this table is hypothetical and serves as a realistic illustration of results from a TD-DFT calculation.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. researchgate.netrsc.org By mapping the potential energy surface (PES) that connects reactants to products, researchers can identify intermediate species and, most importantly, the transition state (TS) structures that correspond to the highest energy point along the reaction pathway. arxiv.org

The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. For this compound, one could model various reactions, such as the acid- or base-catalyzed hydrolysis of the methyl ester group. Computational modeling would involve locating the geometries of the reactants, intermediates (e.g., a tetrahedral intermediate), the transition states connecting them, and the final products. This approach provides a step-by-step molecular-level picture of the reaction, revealing bond-making and bond-breaking processes and explaining the factors that control the reaction's feasibility and outcome.

Applications of Methyl 2,3 Bipyridine 3 Carboxylate in Materials Science

Integration into Optoelectronic Materials (e.g., Light-Emitting Devices, Photovoltaics)

The bipyridine component of Methyl [2,3'-bipyridine]-3-carboxylate is central to its application in optoelectronics. Bipyridine ligands are fundamental in the design of metal complexes, particularly with ruthenium(II) and iridium(III), which exhibit valuable photophysical properties. These complexes are known for their use as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs) and as sensitizers in Dye-Sensitized Solar Cells (DSSCs).

In the context of light-emitting devices , when a bipyridine ligand like this compound coordinates with a heavy metal ion, the resulting complex can display intense and long-lived phosphorescence. This is due to efficient spin-orbit coupling facilitated by the metal, which promotes emission from triplet excited states. Such properties are highly desirable for achieving high efficiency in OLEDs. The specific substituents on the bipyridine ligand can tune the emission color and quantum efficiency of the complex. For instance, complexes with bipyridine ligands bearing conjugated ethylenically unsaturated substituents have been shown to shift emission towards the red region of the spectrum and improve emission efficiency. google.com Thin films of these complexes, often around 100 nm thick, can be fabricated into light-emitting electrochemical cells (LECs). utexas.eduacs.org

For photovoltaics , particularly in DSSCs, bipyridine-based ruthenium(II) complexes have been benchmark sensitizers. nih.gov In a typical DSSC, the dye molecule absorbs light and injects an electron into the conduction band of a semiconductor, usually titanium dioxide (TiO₂). The carboxylate group is a common anchoring moiety that binds the complex to the TiO₂ surface. While this compound has a methyl ester group, it can be hydrolyzed to the corresponding carboxylic acid to facilitate this anchoring. The bipyridine ligand's electronic properties are crucial for the complex's light-harvesting ability and the efficiency of electron transfer. Modifications to bipyridine ligands are a key strategy for broadening absorption spectra and increasing molar extinction coefficients compared to standard dyes like N719. nih.gov Cobalt complexes with substituted bipyridine ligands have also been investigated as dopants for hole-transporting materials in perovskite solar cells, enhancing power conversion efficiencies.

Device Type Role of Bipyridine Ligand Relevant Research Findings
OLEDs/LECs Forms phosphorescent metal complexes (e.g., with Ir(III), Ru(II))Bipyridine ligands with specific substituents can tune emission color and enhance efficiency. google.com
DSSCs Core of Ru(II) sensitizers; tunes light absorption and electron transfer.Thiocyanate-free ruthenium(II) complexes with functionalized bipyridine ligands are explored to improve stability and performance. nih.gov
Perovskite Solar Cells Ligand for Co(III) complexes used as dopants in the hole-transporting layer.Doping with a tris(4,4′-di-tert-butyl-2,2′-dipyridyl)-cobalt(III) complex yielded a power conversion efficiency of up to 14.91%.

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is an ideal candidate for constructing Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.com These materials are built from metal ions or clusters linked by organic molecules. The bipyridine unit can chelate or bridge metal centers, while the carboxylate group (often after hydrolysis to carboxylic acid) provides another coordination site, enabling the formation of extended one-, two-, or three-dimensional structures. wikipedia.org

The geometry of the bipyridine ligand and the orientation of the carboxylate group are critical in determining the final topology of the framework. acs.org For example, the reaction of pyridine (B92270) dicarboxylic acids with organotin compounds has been shown to produce 1D or 2D coordination polymers, with the structure depending on the relative positions of the coordinating groups. acs.org The inclusion of ancillary bipyridine-type ligands can further direct the structure, leading to different dimensionalities and supramolecular architectures. acs.org

MOFs and coordination polymers constructed from bipyridine and carboxylate ligands have applications in various fields, including gas storage, separation, and catalysis. mdpi.com The porous nature of these frameworks can be tailored by selecting appropriate ligands and metal centers. For instance, Zn-based MOFs synthesized with pyridine-based carboxylate linkers can generate unique pore topologies and coordinatively unsaturated metal sites, which enhance interactions with molecules like CO₂. researchgate.net The use of mixed ligands, such as a dicarboxylate and a bipyridine derivative, allows for the synthesis of frameworks with diverse structures and properties, including luminescence. researchgate.netresearchgate.net

Material Type Role of this compound Resulting Structure Potential Applications
Coordination Polymers Acts as a bridging ligand connecting metal centers.1D chains, 2D sheets, or 3D networks. acs.orgub.edumdpi.comnih.govCatalysis, magnetism.
Metal-Organic Frameworks (MOFs) Serves as a multifunctional organic linker.Porous 3D frameworks with tunable pore size and topology. mdpi.comresearchgate.netGas sensing, adsorption, separation. researchgate.netacs.org

Development of Sensing Platforms and Chemo/Biosensors

Bipyridine derivatives are widely employed in the development of chemical sensors, particularly for the detection of metal ions. The nitrogen atoms of the bipyridine moiety can selectively bind to specific metal ions. This binding event often leads to a measurable change in the optical properties of the molecule, such as its fluorescence or absorbance, allowing for quantitative detection.

Complexes of 2,2'-bipyridine (B1663995) are known to have electronic and physiochemical properties that are useful for sensing applications. researchgate.net The incorporation of this compound into a sensor design would leverage the bipyridine unit as the recognition site. Upon coordination with a target analyte (e.g., a metal ion), a change in the electronic structure of the complex can occur, modulating its fluorescent response. For instance, a "turn-on" fluorescent probe for Cd²⁺ ions has been developed based on a functionalized 2,2'-bipyridine derivative. researchgate.net

Furthermore, the ester group in this compound provides a handle for further chemical modification. It can be converted into other functional groups to enhance selectivity, solubility in aqueous media, or to immobilize the sensor molecule onto a solid support, such as a nanoparticle or a thin film, creating a robust sensing platform.

Functional Thin Films and Surface Coatings

The ability to form well-defined thin films and surface coatings is crucial for the integration of molecular materials into functional devices. Organometallic complexes containing bipyridine ligands, such as those that could be formed with this compound, can be processed into thin films for various applications.

Techniques like spin-coating are commonly used to deposit films of bipyridine-containing complexes, such as tris(2,2'-bipyridine)ruthenium(II), from solution onto substrates like indium tin oxide (ITO) for the fabrication of light-emitting devices. acs.orgcornell.edu The thickness of these films can be controlled by varying solution concentration and spin speed, which in turn influences device performance. cornell.edu Another approach is vapor-phase deposition, which has been used to create highly uniform and smooth thin films of organometallic complexes like Mo(CO)₄(2,2'-bipy), demonstrating a method to produce high-quality films over large areas. nih.gov

Furthermore, the functional groups on the bipyridine ligand can be used to covalently attach the molecules to surfaces. For example, bipyridine ligands functionalized with silatrane, alkene, or alkyne groups have been synthesized for covalent immobilization on silicon surfaces. nih.gov This surface attachment is key for creating stable and reusable platforms, such as electrocatalytic surfaces. Electropolymerization of a bipyridine rhenium complex has been used to modify electrode surfaces, creating conjugated polymer films that are active for CO₂ reduction. researchgate.net The carboxylate group of this compound could be similarly modified to anchor it to various surfaces, creating functional coatings for electronic or catalytic applications.

Redox-Active Materials and Energy Storage Applications

The bipyridine ligand is known to be redox-active, meaning it can participate in electron transfer reactions. acs.org This property makes its metal complexes promising candidates for use in redox-active materials for applications such as redox flow batteries (RFBs) and as catalysts.

In RFBs, chemical energy is stored in liquid electrolytes containing dissolved redox-active species. Bipyridine derivatives have been investigated as the active components in these electrolytes. Theoretical and experimental studies have shown that the redox potential of bipyridine compounds can be tuned by adding electron-withdrawing or electron-donating functional groups. For instance, functionalizing bipyridine with carbomethoxy groups has led to good battery performance with high efficiency and improved cycling stability. researchgate.net

Complexes of iron(II) with bipyridine ligands are also studied for non-aqueous RFBs, where the Fe²⁺/Fe³⁺ couple provides the oxidative reaction, and the ligand itself can be redox-active. researchgate.net Similarly, chromium-bipyridine complexes have been evaluated, demonstrating multiple reversible redox couples. jcesr.org The electrochemical properties of ruthenium(II) complexes with carboxylate-functionalized bipyridine ligands have also been studied, showing that the ligands withdraw electron density from the metal center, making oxidation more difficult. This tunability is crucial for designing batteries with specific voltage outputs. The redox activity of bipyridine complexes also makes them suitable for electrocatalysis, for example, in the reduction of CO₂. nih.gov

Compound Family Redox Potential Range Key Findings
2,2'-Bipyridine Derivatives Tunable based on functional groupsElectron-withdrawing groups increase the redox potential.
Ruthenium(II) Bipyridine Complexes Ru(II)/Ru(III) oxidation from 0.15 V to 1.76 V vs. Ag+/AgCarboxylate-functionalized ligands make oxidation more difficult. nih.gov
Chromium(III/0) Bipyridine Complexes Multiple reversible redox couples observedLigand structure significantly impacts solubility and electrochemistry. jcesr.org

Supramolecular Chemistry and Self Assembly of Methyl 2,3 Bipyridine 3 Carboxylate Systems

Non-Covalent Interactions in Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For organic molecules like Methyl [2,3'-bipyridine]-3-carboxylate, non-covalent interactions such as hydrogen bonding and π-stacking are the primary drivers of crystal packing.

Hydrogen Bonding: The presence of nitrogen atoms in the bipyridine rings and the oxygen atoms of the carboxylate group in this compound makes it a prime candidate for forming a variety of hydrogen bonds. In the solid state, it is anticipated that C—H⋯O and C—H⋯N hydrogen bonds would be prevalent, creating a three-dimensional network that stabilizes the crystal structure. For instance, in the structurally related compound, methyl pyrido[2,3-b]pyrazine-3-carboxylate, the crystal structure is stabilized by such interactions, forming a complex network. nih.gov Similarly, intramolecular hydrogen bonds are also a possibility, as seen in methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate, where an N—H group forms a hydrogen bond with the carbonyl oxygen of the ester. iucr.orgnih.gov

π-Stacking: The aromatic nature of the bipyridine rings in this compound suggests the significant role of π–π stacking interactions in its crystal assembly. These interactions, where the electron clouds of adjacent aromatic rings overlap, are a major cohesive force in the crystal packing of many aromatic compounds. In a related bipyridine derivative, aromatic π–π stacking was observed with a centroid–centroid separation of 3.598 (2) Å, contributing to the stability of the extended structure. iucr.orgresearchgate.net For this compound, one could expect similar pyridine-pyridine or pyridine-pyrazine π–π interactions, with centroid-centroid distances in the range of 3.6 to 3.7 Å, as observed in analogous structures. nih.gov

A summary of potential non-covalent interactions in this compound systems is presented in the table below.

Interaction TypePotential Participating GroupsExpected Role in Crystal Structure
Hydrogen Bonding Pyridine (B92270) Nitrogen, Carbonyl Oxygen, Methyl HydrogensFormation of 1D, 2D, or 3D networks, stabilization of molecular conformation.
π-Stacking Bipyridine RingsStabilization of crystal packing through parallel or offset stacking arrangements.

Coordination-Driven Self-Assembly of Discrete Molecular Architectures

Coordination-driven self-assembly is a powerful strategy for the bottom-up construction of complex, well-defined supramolecular architectures. This approach utilizes the predictable and directional nature of metal-ligand coordination bonds. The bipyridine moiety of this compound serves as an excellent ligand for coordinating with various transition metals.

The combination of bipyridyl ligands with metal ions can lead to the formation of a wide array of discrete molecular architectures, including molecular polygons and polyhedra. The final structure is determined by the coordination geometry of the metal ion and the angle between the coordinating units of the ligand. While specific studies on this compound are not prevalent, the general principles of bipyridine coordination chemistry can be applied. For example, the reaction of bipyridine-based ligands with metal ions like ruthenium(II) can lead to the formation of octahedral complexes. mdpi.com

Solution-Phase Supramolecular Structures and Host-Guest Chemistry

In solution, non-covalent interactions can lead to the formation of dynamic supramolecular assemblies. For this compound, the interplay of hydrogen bonding, π-stacking, and potential metal coordination can give rise to a rich solution-phase behavior.

Host-Guest Chemistry: The structural features of this compound and its self-assembled structures could allow them to act as hosts for smaller guest molecules. The aromatic rings can provide a hydrophobic cavity, while the functional groups can offer specific binding sites. For instance, cucurbit[n]urils, a class of macrocyclic host molecules, are known to form inclusion complexes with heterocyclic guests, driven by hydrogen bonding and ion-dipole interactions. rsc.org It is conceivable that macrocyclic structures formed from this compound could exhibit similar host-guest properties.

The binding of guest molecules within a host can be studied using various techniques, including NMR spectroscopy, which can provide information about the stoichiometry and binding constants of the host-guest complex.

Molecular Recognition and Binding Phenomena

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The ability of this compound to engage in multiple types of non-covalent interactions makes it a promising candidate for applications in molecular recognition.

The bipyridine unit can be engineered to selectively bind to specific metal ions, while the carboxylate group can participate in hydrogen bonding with complementary functional groups. This dual functionality could be exploited in the design of sensors or molecular probes. For example, the complexation of a bis(1,2,3-triazolyl)pyridine macrocycle with Pd(II) was shown to result in strong binding to halide anions. chemrxiv.org This demonstrates how the combination of metal coordination and hydrogen bonding within a macrocyclic framework can lead to selective anion recognition.

The study of molecular recognition and binding phenomena involving this compound could involve techniques such as isothermal titration calorimetry (ITC) to determine the thermodynamic parameters of binding, and UV-Vis or fluorescence spectroscopy to monitor the binding events.

Emerging Research Frontiers and Future Directions

Advanced Functionalization for Tailored Properties

The future development of applications for Methyl [2,3'-bipyridine]-3-carboxylate heavily relies on the ability to perform advanced functionalization of its core structure. The existing methyl ester and the bipyridine rings offer multiple sites for modification, allowing for the fine-tuning of steric and electronic properties to suit specific applications.

One primary avenue for functionalization is the transformation of the methyl carboxylate group. Simple hydrolysis can yield the corresponding carboxylic acid, which can then be converted into a wide array of amides, esters, or other functional groups. This allows for the attachment of polymers, biomolecules, or photosensitizers, creating multifunctional molecular systems. For instance, converting the ester to an amide linkage could be used to attach chiral auxiliaries, influencing the stereochemistry of metal complexes for asymmetric catalysis.

Another key strategy involves the direct C-H functionalization of the pyridine (B92270) rings. While challenging, recent advances in transition-metal-catalyzed C-H activation offer pathways to introduce new substituents such as alkyl, aryl, or halogen groups. mdpi.com These modifications can dramatically alter the ligand's electronic properties, influencing the redox potential and stability of its metal complexes. For example, the introduction of electron-withdrawing groups is known to lower the energy of the LUMO, which can be advantageous in the design of n-type organic semiconductors. nih.gov

The table below illustrates potential functionalization strategies and their impact on the properties of the resulting derivatives.

Functionalization Strategy Target Site Potential New Functional Group Anticipated Property Change
Ester Hydrolysis & Amidation3-position (carboxylate)Carboxylic Acid, AmideEnhanced solubility, sites for further conjugation
Suzuki/Negishi CouplingPyridine Rings (C-H)Aryl, HeteroarylModified electronic properties, extended π-conjugation
N-OxidationPyridine Nitrogen AtomsN-oxideLowered LUMO energy levels, altered coordination modes
HalogenationPyridine Rings (C-H)Bromo, ChloroPrecursor for further cross-coupling reactions

These advanced functionalization techniques are critical for unlocking the full potential of this compound, transforming it from a simple building block into a highly adaptable component for sophisticated chemical systems.

Sustainable and Efficient Synthesis Approaches

While traditional methods for synthesizing bipyridine derivatives often involve harsh conditions and produce significant waste, modern research is focused on developing more sustainable and efficient synthetic routes. mdpi.comrsc.org The future viability of this compound for large-scale applications will depend on the adoption of these green chemistry principles. researchgate.net

Current research emphasizes transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, which offer high yields and functional group tolerance for constructing the bipyridine core. mdpi.comresearchgate.net For this compound, this would typically involve coupling a substituted pyridine boronic acid (or ester) with a halogenated pyridine derivative. Future improvements in this area will likely focus on using more earth-abundant metal catalysts (e.g., iron or nickel instead of palladium) and developing catalytic systems that are recoverable and reusable. mdpi.com

The table below compares traditional and emerging synthesis methods for bipyridine derivatives, highlighting the advantages of modern approaches.

Synthesis Method Typical Conditions Advantages Disadvantages
Traditional (e.g., Ullmann) High temperatures, stoichiometric copperInexpensive reagentsHarsh conditions, significant waste
Suzuki/Negishi Coupling Palladium catalyst, base, organic solventHigh yield, functional group toleranceUse of expensive/toxic metals, solvent waste
Electrochemical Synthesis Electrode, electrolyte, solventAvoids chemical reagents, milder conditionsLimited substrate scope currently
Continuous Flow Synthesis Microreactor, precise control of conditionsImproved safety, scalability, and efficiencyHigh initial equipment cost

The development of these sustainable methods will be crucial for the environmentally responsible production of this compound and its derivatives.

Exploration of Novel Catalytic Transformations

Bipyridine ligands are mainstays in coordination chemistry and catalysis, forming stable complexes with a wide range of transition metals. mdpi.com this compound, when used as a ligand, is expected to confer unique properties to metal catalysts due to its specific electronic and steric profile.

The asymmetric nature of the 2,3'-bipyridine (B14897) core can create a distinct coordination environment around a metal center, which could be exploited in asymmetric catalysis. The ester group at the 3-position can influence the electronic environment of the adjacent pyridine ring, potentially modulating the catalytic activity of the metal center. Research is moving towards using such functionalized bipyridines in a variety of catalytic transformations, including C-H activation, cross-coupling reactions, and water oxidation. nih.govrsc.org

For example, ruthenium complexes containing carboxylated bipyridine ligands have shown enhanced activity in catalytic water oxidation, a key process for solar fuel production. nih.gov The carboxylate group can play a direct role in the catalytic cycle by participating in proton-coupled electron transfer steps. nih.gov Similarly, palladium complexes with functionalized bipyridine ligands are being investigated for their efficiency in Suzuki-Miyaura cross-coupling reactions. rsc.org The future in this area involves designing metal complexes of this compound and screening them for activity in a broad range of organic transformations.

Metal Center Potential Catalytic Application Role of this compound Ligand
Ruthenium (Ru)Water Oxidation, Transfer HydrogenationModulates redox potential, participates in proton transfer
Palladium (Pd)Suzuki, Heck, and Sonogashira Cross-CouplingStabilizes the metal center, influences selectivity
Iridium (Ir)C-H Borylation, HydrogenationCreates a specific steric environment for substrate binding
Copper (Cu)Atom Transfer Radical Polymerization (ATRP)Controls the polymerization rate and polydispersity

The exploration of these novel catalytic transformations will likely uncover new and valuable applications for this versatile ligand.

Integration into Next-Generation Smart Materials and Devices

The unique photophysical and electronic properties of bipyridine metal complexes make them ideal candidates for incorporation into smart materials and devices. acs.org Research is increasingly focused on integrating functionalized bipyridines like this compound into polymers, metal-organic frameworks (MOFs), and hybrid nanomaterials.

In the realm of organic electronics, bipyridine derivatives are used to construct conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). The introduction of N-oxide functionalities on bipyridine units has been shown to switch the charge carrier polarity from p-type to n-type, a critical development for creating efficient electronic devices. nih.gov The ester group on this compound provides a convenient handle for polymerization, allowing it to be incorporated into the backbone of conjugated polymers.

Metal-organic frameworks (MOFs) built with bipyridine-based linkers offer porous, crystalline materials with open metal-coordination sites. rsc.org These sites can be used for gas storage, separation, and heterogeneous catalysis. This compound could be used to create robust zirconium-based MOFs with accessible bipyridine units ready for post-synthetic metalation, leading to highly active and recyclable single-site catalysts. rsc.orgacs.org

Furthermore, anchoring bipyridine-based dyes to semiconductor nanowires is a promising strategy for creating hybrid light-harvesting antennas for photonic applications. acs.org The carboxylate functionality is ideal for grafting the molecule onto surfaces like silicon, enhancing the stability and efficiency of energy transfer in these hybrid systems. acs.org

Hybrid Computational-Experimental Methodologies in Compound Research

The synergy between computational modeling and experimental synthesis is revolutionizing chemical research. For a molecule like this compound, hybrid methodologies are essential for accelerating the discovery and optimization of its properties and applications.

Density Functional Theory (DFT) is a powerful tool for predicting the geometric and electronic structures of bipyridine derivatives and their metal complexes. tandfonline.comresearchgate.netacs.org DFT calculations can be used to estimate properties such as HOMO-LUMO gaps, ionization potentials, and absorption spectra, providing valuable insights that can guide synthetic efforts. tandfonline.com For example, computational screening can predict how different substituents on the bipyridine rings will affect the electronic properties of the molecule, allowing researchers to prioritize the synthesis of the most promising candidates. tandfonline.com

Molecular dynamics (MD) simulations can provide atomistic-level understanding of the behavior of these molecules in different environments, such as in solution or incorporated into a material. rsc.org For instance, MD simulations can predict the conformation and solvation behavior of dendrons with a bipyridine core, which is crucial for their application in drug delivery or as theranostic platforms. rsc.org

The typical workflow of a hybrid computational-experimental approach is outlined below:

Computational Design: Use DFT to model this compound and its functionalized derivatives to predict their electronic and structural properties.

Synthesis and Characterization: Synthesize the most promising candidates identified through computational screening and characterize them using spectroscopic and crystallographic techniques.

Performance Testing: Experimentally evaluate the performance of the new compounds in the targeted application (e.g., as a catalyst or in a device).

Feedback and Refinement: Use the experimental results to refine the computational models, leading to a deeper understanding of the structure-property relationships and enabling the design of even better molecules in the next iteration.

This integrated approach, combining theoretical prediction with empirical validation, will be instrumental in navigating the vast chemical space of functionalized bipyridines and rapidly advancing the research frontiers of this compound. ox.ac.uknih.govacs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.